4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine
Overview
Description
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine is a complex organic compound characterized by the presence of a morpholine ring and an oxadiazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to interact with various targets, including the hth-type transcriptional regulator ethr in mycobacterium tuberculosis .
Mode of Action
Based on the structural similarity to other 1,2,4-oxadiazoles, it can be inferred that the compound might interact with its target by forming hydrogen bonds, given the electronegativities of nitrogen and oxygen in the oxadiazole ring .
Biochemical Pathways
1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound could affect pathways related to these biological processes.
Result of Action
Based on the potential anti-infective properties of similar 1,2,4-oxadiazoles , it can be hypothesized that this compound might exhibit inhibitory effects against certain pathogens.
Action Environment
It’s worth noting that the synthesis of similar compounds has been reported to be environmentally friendly due to the reduction in the volumes of volatile organic solvents .
Biochemical Analysis
Biochemical Properties
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s oxadiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, influencing their activity. Additionally, this compound has been shown to interact with transport proteins, affecting the transport of other molecules across cell membranes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. For instance, in cancer cell lines, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic activity. Additionally, the compound can interact with DNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes . These interactions are crucial for understanding the compound’s role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic activity and improve cellular function. At higher doses, it can exhibit toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be actively transported into the nucleus, where it can exert its effects on gene expression .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound contains targeting signals that direct it to specific organelles, such as the mitochondria and nucleus. Post-translational modifications, such as phosphorylation, can further influence its localization and activity. These factors are essential for understanding how the compound exerts its biochemical effects at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine typically involves multiple steps, starting with the preparation of the oxadiazole ring, followed by the introduction of the morpholine moiety. Common reagents used in these reactions include tert-butylamine, morpholine, and various coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and reduce production costs while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or oxadiazole rings are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce a variety of functionalized morpholine compounds.
Scientific Research Applications
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methyl]morpholine
- 4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(piperidin-4-yl)methyl]morpholine
Uniqueness
4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine is unique due to the combination of the oxadiazole and morpholine rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)-morpholin-4-ylmethyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3/c1-15(2,3)14-16-12(22-17-14)13(18-4-8-20-9-5-18)19-6-10-21-11-7-19/h13H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSUDVPCQFSPFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C(N2CCOCC2)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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